N-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Description
The compound N-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide features a propanamide backbone with a 1,2,4-oxadiazole ring substituted at position 3 with a 4-methoxyphenyl group. The amide nitrogen is attached to a 4-fluorophenyl group. Its molecular formula is C₁₈H₁₆FN₃O₃, with an average molecular weight of 341.34 g/mol (calculated from analogs in and ).
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-24-15-8-2-12(3-9-15)18-21-17(25-22-18)11-10-16(23)20-14-6-4-13(19)5-7-14/h2-9H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUVFSPTXFRVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the amide bond, which can be carried out using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Findings:
Substituent Position Effects: The 4-fluorophenyl group in the target compound (para position) offers balanced electronic effects (electron-withdrawing -F and electron-donating -OCH₃), whereas the 2-fluorophenyl analog () may exhibit altered binding due to steric clashes .
Biological Implications: Oxadiazole-propanamide derivatives are explored for cannabinoid receptor (CB2) selectivity (). Though the target compound lacks direct data, structural similarities suggest possible receptor modulation . Phenethyl and dimethoxyphenyl variants () highlight the role of substituent bulk in optimizing pharmacokinetic properties .
Synthetic Routes :
- Analogs in and were synthesized via coupling reactions between carboxylic acids and amines, suggesting the target compound could be prepared similarly .
Research and Development Considerations
Biological Activity
N-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from recent research.
Structural Characteristics
The compound features a complex structure that includes:
- Fluorophenyl Group : Enhances lipophilicity and may influence biological interactions.
- Methoxyphenyl Group : Known to improve bioactivity in various compounds.
- Oxadiazole Ring : A core structure associated with multiple biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 15.63 | |
| Compound B | A549 (lung cancer) | 0.12 - 2.78 | |
| Compound C | HeLa (cervical cancer) | 0.65 - 2.41 |
The mechanism of action for these compounds often involves the induction of apoptosis through pathways such as p53 activation and caspase cleavage .
Antimicrobial Activity
Oxadiazole derivatives have also been evaluated for their antimicrobial properties. The broad-spectrum activity against bacteria and fungi makes them promising candidates for further development:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | E. coli | 32 µg/mL | |
| Compound E | S. aureus | 16 µg/mL |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Targeting enzymes such as thymidylate synthase and HDAC, which are crucial in cancer cell proliferation.
- Molecular Docking Studies : Indicate strong interactions with key proteins involved in cell cycle regulation and apoptosis .
Case Studies
-
Study on Anticancer Efficacy : A recent study evaluated the anticancer effects of various oxadiazole derivatives, including our compound of interest, against MCF-7 cells. The results demonstrated that modifications to the oxadiazole ring significantly impacted cytotoxicity levels.
- Findings : Compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups.
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Antimicrobial Study : Another investigation focused on the antimicrobial properties of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria.
- Results : The study found that certain derivatives displayed potent activity against resistant strains, suggesting a valuable role in antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
